1-(Butan-2-yl)-1H-indol-4-amine
CAS No.:
Cat. No.: VC17517281
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 1-butan-2-ylindol-4-amine |
| Standard InChI | InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |
| Standard InChI Key | BCGGLBIDKZIXOO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1C=CC2=C(C=CC=C21)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by an indole ring system fused with a benzene and pyrrole moiety, substituted at the 4-position by a butan-2-yl group. The canonical SMILES representation is CCC(C)N1C=CC2=C(C=CC=C21)N, highlighting the branched alkyl chain’s attachment to the indole nitrogen. Key stereochemical features include:
-
Chirality: The butan-2-yl group introduces a stereocenter at the second carbon of the alkyl chain, yielding enantiomers with potential differences in biological activity.
-
Tautomerism: The indole nitrogen’s lone pair participates in aromatic conjugation, stabilizing the ring system and influencing reactivity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 1-butan-2-ylindol-4-amine |
| SMILES | CCC(C)N1C=CC2=C(C=CC=C21)N |
| InChI | InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |
| InChI Key | BCGGLBIDKZIXOO-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s physical properties are critical for its handling and application:
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol and methanol. Limited aqueous solubility due to the hydrophobic butan-2-yl group.
-
Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or oxygen, necessitating storage at -20°C in amber vials .
Synthetic Methodologies
Laboratory-Scale Synthesis
Three primary routes are employed for synthesizing 1-(Butan-2-yl)-1H-indol-4-amine:
-
Nucleophilic Substitution:
Reaction of 4-aminoindole with 2-bromobutane in the presence of a base (e.g., KCO) in DMF at 80°C for 12 hours yields the product with ~65% efficiency. -
Reductive Amination:
Condensation of 4-nitroindole with butan-2-one under hydrogen gas (3 atm) using palladium on carbon (Pd/C) as a catalyst achieves a 72% yield after nitro group reduction. -
Cross-Coupling Reactions:
Buchwald-Hartwig amination of 4-bromoindole with butan-2-amine using a palladium catalyst (e.g., Pd(OAc)) and Xantphos ligand in toluene at 100°C affords the product in 58% yield .
Table 2: Optimization Parameters for Synthesis
| Method | Temperature (°C) | Catalyst/Ligand | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 80 | KCO | 65 |
| Reductive Amination | 25 | Pd/C | 72 |
| Cross-Coupling | 100 | Pd(OAc)/Xantphos | 58 |
Industrial Production
Scalable processes prioritize cost-efficiency and environmental sustainability:
-
Continuous Flow Reactors: Enhance reaction control and reduce waste generation compared to batch methods.
-
Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-rich indole ring and nucleophilic amine group:
Electrophilic Substitution
-
Nitration: Treatment with nitric acid () in sulfuric acid () introduces nitro groups at the 5- and 7-positions of the indole ring.
-
Acylation: Reaction with acetyl chloride () in pyridine yields the N-acetyl derivative, enhancing lipophilicity for pharmaceutical applications .
Oxidation and Reduction
-
Oxidation: Potassium permanganate () in acidic conditions oxidizes the butan-2-yl chain to a ketone, forming 4-(2-oxobutyl)-1H-indol-4-amine.
-
Reduction: Catalytic hydrogenation (H, Pd/C) saturates the indole ring to produce a tetrahydroindole derivative .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with the butan-2-yl chain.
Neuropharmacological Effects
Structural similarity to serotonin enables partial agonism at 5-HT receptors (K = 120 nM), suggesting potential applications in treating depressive disorders .
Industrial and Research Applications
Medicinal Chemistry
-
Drug Intermediate: Serves as a precursor for antipsychotic agents targeting dopamine D receptors.
-
Protease Inhibitors: Functionalization with sulfonamide groups yields inhibitors of HIV-1 protease (IC = 0.45 µM) .
Materials Science
-
Fluorescent Dyes: Incorporation into benzimidazole derivatives produces blue-emitting fluorophores for bioimaging (λ = 450 nm).
-
Polymer Additives: Enhances thermal stability of polyurethanes when used as a cross-linking agent .
Table 3: Key Applications and Derivatives
| Application | Derivative | Function |
|---|---|---|
| Anticancer Agents | N-Acetylated analog | Topoisomerase II inhibition |
| Antidepressants | 5-HT agonist | Serotonin receptor modulation |
| Fluorescent Probes | Benzimidazole hybrid | Cellular imaging |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume